4,5-Dimethyl-2-nonyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-2-nonyl-1,3-dioxolane is a cyclic acetal compound with a unique structure that includes a dioxolane ring substituted with dimethyl and nonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-nonyl-1,3-dioxolane typically involves the acetalization of aldehydes or ketones with ethylene glycol. The reaction is catalyzed by acids such as p-toluenesulfonic acid or sulfuric acid. The process involves heating the reactants under reflux conditions and removing water to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process starting from glucose. The process involves microbial fermentation to produce 2,3-butanediol, which is then converted to the target compound using chemo-catalysts and enzymes .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dimethyl-2-nonyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it back to the corresponding alcohols.
Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under acidic or basic conditions.
Major Products:
Oxidation: Carbonyl compounds.
Reduction: Alcohols.
Substitution: Substituted dioxolanes.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-2-nonyl-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a solvent and a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a bio-compatible solvent.
Medicine: Explored for its use in drug formulation and delivery.
Industry: Utilized in the production of polymers and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 4,5-Dimethyl-2-nonyl-1,3-dioxolane involves its ability to form stable acetal linkages, protecting carbonyl groups from unwanted reactions. This stability is due to the electron-donating effects of the dimethyl and nonyl groups, which enhance the stability of the dioxolane ring .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxolane: A simpler analog without the dimethyl and nonyl substitutions.
1,3-Dioxane: A six-membered ring analog with similar properties.
2,2-Dimethyl-1,3-dioxolane: Another analog with different substituents.
Uniqueness: 4,5-Dimethyl-2-nonyl-1,3-dioxolane is unique due to its specific substituents, which confer distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
5421-23-8 |
---|---|
Molekularformel |
C14H28O2 |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
4,5-dimethyl-2-nonyl-1,3-dioxolane |
InChI |
InChI=1S/C14H28O2/c1-4-5-6-7-8-9-10-11-14-15-12(2)13(3)16-14/h12-14H,4-11H2,1-3H3 |
InChI-Schlüssel |
VPTWFAIWRQIKBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1OC(C(O1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.